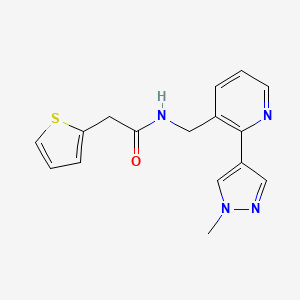

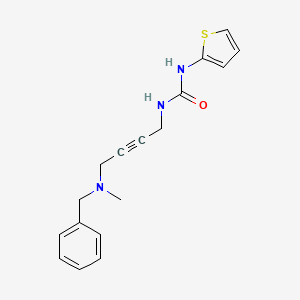

Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropane-based compounds, including those similar to "Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate," often involves strategies that ensure the formation of the cyclopropane ring with desired substituents. For example, Kazuta et al. (2003) explored the synthesis of cyclopropane-based histamine analogs, utilizing chiral cyclopropane units as key intermediates (Kazuta et al., 2003). This approach underlines the versatility and challenges in constructing cyclopropane rings with precise stereochemistry and functionalization.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their biological activity and chemical reactivity. The constrained geometry of the cyclopropane ring, coupled with the presence of amino and thiazolyl groups, affects the molecule's conformation and interaction with biological targets. Structural analyses, often through X-ray crystallography or computational methods, provide insights into the stereochemical arrangement and its implications on reactivity and interaction.

Chemical Reactions and Properties

Cyclopropane-containing compounds exhibit unique reactivity patterns due to the strain in the three-membered ring and the electronic effects of substituents. The amino and thiazolyl groups introduce sites for nucleophilic and electrophilic reactions, respectively, enabling a variety of chemical transformations. Studies like those by Sharba et al. (2005) on heterocyclic derivatives of cyclopropane dicarboxylic acid highlight the reactivity and potential for generating diverse molecular architectures (Sharba et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis of Conformationally Restricted Amino Acids

The synthesis of cyclopropyl amino acids, employing methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate, is a significant area of research. Cyclopropyl amino acids play a crucial role in medicinal chemistry due to their conformational restriction, which can lead to enhanced biological activity and selectivity. For instance, the Wittig olefination of related cyclopropanecarboxylates has been utilized to obtain enantiomerically pure cyclopropyl amino acids, demonstrating the compound's utility in generating new, conformationally constrained amino acids with potential pharmaceutical applications (Cativiela, Díaz-de-Villegas, & Jiménez, 1996).

Development of Chiral Cyclopropane Units

Research has also focused on developing versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as analogues of histamine, highlighting the compound's role in restricting the conformation of biologically active compounds to investigate bioactive conformations and improve activity (Kazuta, Matsuda, & Shuto, 2002).

Enzyme Inhibitor Synthesis

Additionally, methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate serves as a precursor in the synthesis of enzyme inhibitors. For example, it has been used in the development of potent inhibitors for 1-aminocyclopropane-1-carboxylate deaminase, an enzyme involved in plant hormone regulation. This application underscores the potential of the compound in agrochemical research and the development of novel growth regulators or herbicides (Zhao & Liu, 2002).

Eigenschaften

IUPAC Name |

methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKPFKVCNCIMT-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)

![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)